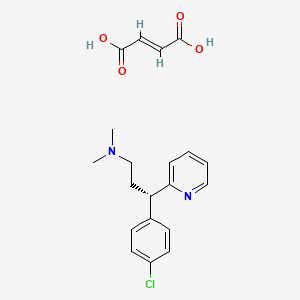

S-(+)-Chlorpheniramine maleate salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H23ClN2O4 |

|---|---|

Molecular Weight |

390.9 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |

InChI |

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-;/m0./s1 |

InChI Key |

DBAKFASWICGISY-YAKGRJRBSA-N |

Isomeric SMILES |

CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Enantiomeric Identity and Stereochemical Significance

S-(+)-Chlorpheniramine, also known as dexchlorpheniramine (B1670334), is the dextrorotatory enantiomer of the racemic compound chlorpheniramine (B86927). wikipedia.orgwikipedia.org Chlorpheniramine possesses a single chiral center at the carbon atom bonded to the p-chlorophenyl and pyridin-2-yl groups, as well as a dimethylethylamine substituent. researchgate.net This chirality gives rise to two stereoisomers, S-(+)-chlorpheniramine and R-(-)-chlorpheniramine, which are non-superimposable mirror images of each other. nih.gov

The stereochemical configuration of these enantiomers is crucial as it dictates their pharmacological activity. nih.gov The S-(+)-enantiomer is the pharmacologically active form, exhibiting significantly greater affinity for the H1 histamine (B1213489) receptor compared to its R-(-) counterpart. wikipedia.orgdrugbank.com This difference in binding affinity underscores the importance of stereochemistry in drug-receptor interactions, where a specific three-dimensional arrangement is necessary for optimal biological response. nih.gov The use of a single, active enantiomer like S-(+)-chlorpheniramine can lead to a more selective pharmacological profile and an improved therapeutic index compared to the racemic mixture. nih.gov

Academic Classification Within H1 Histamine Receptor Antagonists

S-(+)-Chlorpheniramine is classified as a first-generation H1 histamine (B1213489) receptor antagonist belonging to the alkylamine class. drugbank.comnih.govnih.gov H1 antagonists, commonly known as antihistamines, function by blocking the action of histamine at H1 receptors. wikipedia.org Histamine, when released from mast cells and basophils during an allergic reaction, binds to these receptors on effector cells, leading to symptoms like itching, swelling, and inflammation. pharmacyfreak.com S-(+)-Chlorpheniramine competitively inhibits histamine from binding to H1 receptors on cells in the gastrointestinal tract, blood vessels, and respiratory tract, thereby providing relief from these symptoms. drugbank.com

First-generation antihistamines, including S-(+)-chlorpheniramine, are known to cross the blood-brain barrier, which can lead to effects on the central nervous system. patsnap.comnih.gov Within the first-generation antihistamines, S-(+)-chlorpheniramine is considered to be mildly sedating. pharmacyfreak.com The primary mechanism of action is as a potent inverse agonist at the histamine H1 receptor. wikipedia.org Studies have shown that dexchlorpheniramine (B1670334) has a significantly higher affinity for the H1 receptor than its levo-isomer, levchlorpheniramine. wikipedia.org Specifically, the Ki values for the human cloned H1 receptor were found to be 2.67 to 4.81 nM for dexchlorpheniramine, while levchlorphenamine had Ki values of 211 to 361 nM. wikipedia.org This demonstrates that S-(+)-chlorpheniramine is the active enantiomer responsible for the antihistaminergic effects. wikipedia.org

Historical Trajectory of Academic Research

Established Synthetic Pathways for Chlorpheniramine

The conventional synthesis of chlorpheniramine is a multi-step process that typically begins with the reaction of 4-chlorophenylacetonitrile and 2-chloropyridine (B119429) in the presence of a strong base like sodium amide. This reaction forms the key intermediate, 4-chlorophenyl(2-pyridyl)acetonitrile. caltech.edu Subsequent alkylation of this intermediate with 2-dimethylaminoethyl chloride, again in the presence of sodium amide, yields γ-(4-chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine. The synthesis is completed by hydrolysis and decarboxylation of this compound to give racemic chlorpheniramine. caltech.edu The free base is then reacted with maleic acid to form the stable maleate (B1232345) salt. wisdomlib.org

Another established route involves the Grignard reaction. umkc.eduwikipedia.org This pathway may start with the preparation of a Grignard reagent from an appropriate aryl halide, which then reacts with a pyridine-containing ketone. For instance, 2-bromopyridine (B144113) can be reacted with magnesium to form the Grignard reagent, which is then reacted with 4-chlorobenzaldehyde. The resulting alcohol can be further converted to the final product through a series of steps including chlorination and substitution with dimethylamine.

A notable intermediate in some synthetic variations is (4-chlorophenyl)(pyridin-2-yl)methanone. sigmaaldrich.comgoogle.com This ketone can be prepared by the oxidation of 2-(4-chlorobenzyl)pyridine. google.com The ketone then undergoes a Grignard reaction with a suitable organometallic reagent, followed by further functional group manipulations to introduce the dimethylaminopropyl side chain.

| Starting Materials | Key Intermediates | Final Step |

|---|---|---|

| 4-chlorophenylacetonitrile, 2-chloropyridine | 4-chlorophenyl(2-pyridyl)acetonitrile | Hydrolysis and decarboxylation |

| 2-bromopyridine, 4-chlorobenzaldehyde | (4-chlorophenyl)(pyridin-2-yl)methanol | Substitution with dimethylamine |

| 2-(4-chlorobenzyl)pyridine | (4-chlorophenyl)(pyridin-2-yl)methanone | Grignard reaction and subsequent modifications |

Enantioselective Synthesis Approaches to S-(+)-Chlorpheniramine

The demand for enantiomerically pure S-(+)-chlorpheniramine has driven the development of several stereoselective synthetic strategies. These can be broadly categorized into the use of chiral auxiliaries, enantioselective catalysis, and the resolution of racemic mixtures.

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis. researchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a non-chiral starting material to control the stereochemical outcome of a subsequent reaction. researchgate.net For the synthesis of S-(+)-chlorpheniramine, a chiral auxiliary, such as a derivative of pseudoephedrine or pseudoephenamine, could theoretically be attached to a precursor molecule. nih.govharvard.edu This would direct the stereoselective formation of the chiral center. After the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched product. nih.govharvard.edu While the general principles are well-established, specific industrial applications of this method for S-(+)-chlorpheniramine are not widely published.

More recently, enantioselective catalysis has emerged as a more efficient approach. Rhodium-catalyzed asymmetric conjugate addition has been successfully employed for the synthesis of dexchlorpheniramine. researchgate.net This method involves the reaction of an organoboronic acid with a prochiral α,β-unsaturated compound in the presence of a chiral rhodium catalyst. researchgate.net The chiral ligand on the rhodium complex directs the addition of the aryl group to one face of the double bond, leading to the formation of the desired S-enantiomer with high enantioselectivity. researchgate.net

| Enantioselective Method | Key Principle | Example |

|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereoselective reaction. | Use of pseudoephedrine amides in asymmetric alkylations. caltech.edu |

| Enantioselective Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Rhodium-catalyzed asymmetric conjugate addition. researchgate.net |

The classical approach to obtaining a single enantiomer is through the resolution of a racemic mixture. This involves separating the two enantiomers from a 50:50 mixture.

One common method is classical resolution via diastereomeric salt formation . nih.gov Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization. However, by reacting the racemic base (chlorpheniramine) with a chiral acid, a pair of diastereomeric salts is formed. mdpi.comrsc.org Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. mdpi.comnih.gov Chiral resolving agents such as tartaric acid and its derivatives are often used for this purpose. mdpi.comlibretexts.org Once the desired diastereomeric salt is isolated, the pure enantiomer can be recovered by treatment with a base to remove the chiral resolving agent.

Another powerful technique is chiral chromatography . nih.gov This method utilizes a chiral stationary phase (CSP) in a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, causing them to elute at different times, thus allowing for their separation. nih.gov

Synthesis of Key Intermediates

Another important intermediate is (4-chlorophenyl)(pyridin-2-yl)methanol . nih.gov This alcohol can be prepared by the reduction of the corresponding ketone, (4-chlorophenyl)(pyridin-2-yl)methanone. google.com The ketone itself can be synthesized through the oxidation of 2-(4-chlorobenzyl)pyridine. google.com

The synthesis of 2-(p-chlorobenzyl)pyridine is also a key step in certain pathways. This can be achieved through various coupling reactions, providing an alternative entry point to the chlorpheniramine scaffold.

Derivatization Strategies for Research Probes

To study the interaction of S-(+)-chlorpheniramine with its biological targets, such as the histamine (B1213489) H1 receptor, derivatized versions of the molecule are often synthesized as research probes. These probes can be radiolabeled, fluorescently tagged, or attached to a biotin (B1667282) molecule.

Radiolabeling involves incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the structure of S-(+)-chlorpheniramine. researchgate.net These radiolabeled ligands are invaluable tools for receptor binding assays and for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov

Fluorescent labeling involves attaching a fluorescent molecule (a fluorophore) to S-(+)-chlorpheniramine. nih.govbmglabtech.com These fluorescent probes allow for the visualization and quantification of receptor binding in real-time using fluorescence-based techniques. nih.govbmglabtech.com

Biotinylation is the process of attaching a biotin molecule to S-(+)-chlorpheniramine. nih.govresearchgate.netthermofisher.com Biotin has a very strong and specific interaction with the protein avidin (B1170675) or streptavidin. nih.govresearchgate.netthermofisher.com This allows for the easy isolation and detection of the receptor-ligand complex in affinity-based assays. nih.govresearchgate.netthermofisher.com While these are general strategies, specific examples of derivatized S-(+)-chlorpheniramine probes are not extensively detailed in publicly available literature, but the chemical handles on the molecule would allow for such modifications.

H1 Histamine Receptor Interaction Dynamics

The principal mechanism of S-(+)-chlorpheniramine involves its interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR) that mediates inflammatory and allergic reactions when activated by histamine. wikipedia.orgyoutube.com

S-(+)-Chlorpheniramine, also known as dexchlorpheniramine, demonstrates high binding affinity for the histamine H1 receptor. drugbank.com This strong interaction underlies its potency as an antihistamine. While specific Ki values for the S-(+) enantiomer alone are not always detailed separately from the racemate, the racemate itself shows high affinity. For instance, in vitro studies on human H1 receptors have shown Ki values for racemic chlorpheniramine in the low nanomolar range, indicating a strong binding capacity. The S-(+) enantiomer is known to be the predominant active isomer, possessing approximately twice the activity of the racemic mixture. drugbank.com

First-generation antihistamines like chlorpheniramine are known to be less selective than second-generation agents, meaning they can interact with other receptor types. nih.gov However, their primary and most potent activity is at the H1 receptor, with significantly lower affinity for H2, H3, and H4 histamine receptors. youtube.comyoutube.com

Table 1: In Vitro H1 Receptor Binding Affinity for Chlorpheniramine Note: Data often reported for the racemate, with the S-(+) enantiomer being the more active component.

| Compound | Receptor | Assay System | Binding Affinity (Ki) |

|---|

S-(+)-Chlorpheniramine functions as a competitive antagonist at H1-receptor sites on effector cells located in the respiratory tract, blood vessels, and gastrointestinal tract. drugbank.comnih.gov It competes with free histamine for binding to these receptors, thereby preventing the agonist (histamine) from binding and initiating the cascade of events that lead to allergic symptoms. drugbank.comwikipedia.org Histamine binding to H1 receptors normally causes effects like vasodilation, increased vascular permeability, and bronchoconstriction. wikipedia.org By occupying the receptor sites, S-(+)-chlorpheniramine blocks these actions. drugbank.com

Furthermore, like virtually all H1-antihistamines studied, S-(+)-chlorpheniramine also acts as an inverse agonist. wikipedia.orgnih.gov H1 receptors exhibit constitutive activity, meaning they can exist in an active state and signal even without an agonist present. nih.gov While a traditional antagonist simply blocks agonist binding, an inverse agonist binds to the inactive conformation of the receptor and stabilizes it. This action shifts the conformational equilibrium towards the inactive state, reducing the receptor's basal activity and providing a more comprehensive blockade of histamine-mediated signaling. nih.govpatsnap.com This inverse agonism can lead to a down-regulation of H1 receptor gene expression, further suppressing the allergic response. nih.gov

The interaction of chlorpheniramine with the H1 histamine receptor is highly stereoselective. The S-(+)-enantiomer, dexchlorpheniramine, is significantly more potent than the R-(-)-enantiomer, levchlorpheniramine. nih.gov In vitro studies, including receptor binding assays and functional assays on tissues like the guinea pig ileum, have demonstrated that S-(+)-chlorpheniramine is approximately 100 times more potent as an H1 antagonist than R-(-)-chlorpheniramine. nih.gov

This marked difference in activity is due to the specific three-dimensional structure of the H1 receptor's binding pocket, which preferentially accommodates the S-(+) isomer. The precise spatial arrangement of the functional groups on S-(+)-chlorpheniramine allows for a more optimal and stable interaction with the amino acid residues within the receptor, leading to a higher binding affinity and greater antagonistic effect compared to its R-(-) counterpart. nih.gov

Table 2: Stereoselective H1 Receptor Activity of Chlorpheniramine Enantiomers Relative potency based on in vitro assays.

| Enantiomer | Common Name | Relative H1 Antagonist Potency |

|---|---|---|

| S-(+)-Chlorpheniramine | Dexchlorpheniramine | ~100x more potent than R-(-) enantiomer |

Off-Target Molecular Interactions

In addition to its primary action at H1 receptors, S-(+)-chlorpheniramine interacts with other neuroreceptors and transporters, which accounts for some of its other pharmacological effects.

Table 3: In Vitro Muscarinic Receptor Binding Affinities for Chlorpheniramine Note: Data may be for the racemate and can vary between studies and tissue types.

| Compound | Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| Chlorpheniramine (racemic) | Muscarinic M1 | ~260 nM |

| Chlorpheniramine (racemic) | Muscarinic M2 | ~500 nM |

Chlorpheniramine has been identified as a potent inhibitor of the serotonin (B10506) transporter (SERT), also known as the serotonin reuptake inhibitor (SSRI). nih.govsmj.org.sg In vitro studies have shown that chlorpheniramine has a significant affinity for the human serotonin transporter, with some research indicating its potency is comparable to or greater than some tricyclic antidepressants. nih.govnih.gov This action blocks the reuptake of serotonin from the synaptic cleft, thereby increasing its availability. uspharmacist.com

In addition to its effects on SERT, chlorpheniramine also demonstrates affinity for the norepinephrine (B1679862) transporter (NET), classifying it as a serotonin-norepinephrine reuptake inhibitor (SNRI). nih.govnih.gov Its affinity for the dopamine (B1211576) transporter (DAT) is considerably lower. thebiogrid.org The S-(+)-enantiomer is understood to be the primary contributor to this activity.

Table 4: In Vitro Monoamine Transporter Binding Affinities for Chlorpheniramine Note: Affinities can vary based on experimental conditions.

| Compound | Transporter | Binding Affinity (Ki) |

|---|---|---|

| Chlorpheniramine (racemic) | Serotonin Transporter (SERT) | ~31 nM |

| Chlorpheniramine (racemic) | Norepinephrine Transporter (NET) | Moderate affinity |

Other Identified Molecular Targets

While S-(+)-Chlorpheniramine maleate salt is primarily recognized for its potent antagonism of the histamine H1 receptor, scientific investigations have revealed its capacity to interact with other molecular entities. Research has pointed to its activity at the serotonin transporter, potentially inhibiting serotonin reuptake. Furthermore, studies have identified S-(+)-Chlorpheniramine as a potent inhibitor of acid sphingomyelinase (ASM), an enzyme involved in lipid metabolism and cell signaling. This inhibition of ASM has been proposed as a mechanism contributing to its antiviral effects, particularly against viruses that utilize this pathway for cell entry and replication.

Intracellular Signaling Pathway Modulation (In Vitro/Ex Vivo)

The interaction of S-(+)-Chlorpheniramine with its molecular targets leads to the modulation of various intracellular signaling pathways. As an antagonist of the histamine H1 receptor, it blocks histamine-induced activation of Gq/11 proteins, thereby inhibiting the phospholipase C (PLC) pathway. This leads to a reduction in the production of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in decreased intracellular calcium mobilization and protein kinase C (PKC) activation.

Beyond its antihistaminic effects, the inhibition of acid sphingomyelinase by S-(+)-Chlorpheniramine has significant downstream signaling consequences. By preventing the breakdown of sphingomyelin (B164518) into ceramide, it can disrupt the formation of ceramide-rich platforms in cell membranes, which are often exploited by pathogens for entry and by host cells to initiate stress responses. This modulation of lipid signaling can interfere with viral life cycles and cellular inflammatory responses.

Cellular and Molecular Basis of Antiviral Activity (In Vitro)

In vitro studies have demonstrated that S-(+)-Chlorpheniramine possesses antiviral activity against a range of viruses, including SARS-CoV-2. The mechanisms underlying this activity are multifaceted and involve interference with multiple stages of the viral life cycle.

While not its primary antiviral mechanism, some evidence suggests that S-(+)-Chlorpheniramine may interfere with the initial attachment of certain viruses to host cells. This could be an indirect consequence of its effects on cell membrane properties through the modulation of lipid metabolism, as described above.

A key mechanism of S-(+)-Chlorpheniramine's antiviral action is the inhibition of viral replication. Its role as a functional inhibitor of acid sphingomyelinase (FIASMA) is central to this effect. By inhibiting ASM, it prevents the clustering of viral receptors and the formation of endosomes necessary for viral entry and uncoating. This disruption of the endolysosomal pathway effectively traps viral particles and prevents the release of their genetic material into the cytoplasm, thereby halting replication.

There is limited evidence to suggest that S-(+)-Chlorpheniramine exerts a direct virucidal effect, meaning it is unlikely to inactivate viral particles on its own. Its primary antiviral activity is mediated through its effects on host cell processes.

In addition to its host-directed antiviral mechanisms, computational and in vitro studies have explored the potential for S-(+)-Chlorpheniramine to directly interact with viral proteins. For SARS-CoV-2, molecular docking studies have predicted that it can bind to the main protease (Mpro or 3CLpro), a critical enzyme for viral replication. This binding could inhibit the protease's function, thereby preventing the processing of viral polyproteins and the assembly of new viral particles. Furthermore, some studies have suggested potential interactions with the spike protein, which could interfere with its binding to the host cell ACE2 receptor. While these direct interactions are a plausible component of its antiviral activity, their clinical significance requires further investigation.

Modulation of Host-Targeted Mechanisms (e.g., ACE2 activity, sigma-1 receptor binding)

Recent research, primarily driven by the search for therapeutics against viral illnesses, has investigated the potential of existing drugs to modulate host cellular machinery. S-(+)-Chlorpheniramine has been a subject of this research, with a focus on its potential interactions with the Angiotensin-Converting Enzyme 2 (ACE2) receptor and the sigma-1 receptor.

It has been suggested that chlorpheniramine may possess antiviral activity, with molecular modeling studies indicating a structural similarity to aminoquinolines, which are known to interfere with viral entry into host cells. This has led to the hypothesis that chlorpheniramine could potentially interact with the ACE2 receptor, the primary entry point for some viruses into human cells. However, direct evidence and specific binding affinity data for this compound with the ACE2 receptor are not yet firmly established in the scientific literature. The proposed mechanism is largely based on computational analysis and structural analogies rather than direct experimental confirmation of binding or modulation of ACE2 activity.

The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum, is another host target of interest. This receptor is involved in a variety of cellular processes and is known to bind a wide range of pharmaceutical compounds. Some studies suggest that the sigma-1 receptor could be a therapeutic target in certain viral diseases, as it appears to be involved in the host's stress response and the early stages of viral replication. nih.govnih.gov While some antihistamines have been shown to bind to sigma-1 receptors, specific and detailed binding affinity studies for this compound are limited. The potential for this compound to act as a ligand and modulate sigma-1 receptor activity is an area of ongoing investigation, but conclusive data on its binding profile and functional impact remain to be fully elucidated.

Enzyme System Interactions (e.g., Cytochrome P450 for in vitro metabolic studies)

The metabolism of this compound is significantly influenced by its interaction with the Cytochrome P450 (CYP) enzyme system. In vitro studies using rat liver microsomes and clinical studies in humans have demonstrated that the metabolism of chlorpheniramine is stereoselective, with different CYP isozymes contributing to the biotransformation of its enantiomers.

In humans, the elimination of chlorpheniramine is stereoselective, with the pharmacologically more active S-(+)-enantiomer being cleared more slowly than the R-(-)-enantiomer. nih.govnih.gov The CYP2D6 enzyme plays a significant role in the metabolism of chlorpheniramine in humans. nih.govnih.gov This is evidenced by studies involving the administration of quinidine (B1679956), a known inhibitor of CYP2D6, which resulted in altered pharmacokinetic parameters for both enantiomers. nih.govnih.gov

A clinical study in healthy volunteers demonstrated the impact of CYP2D6 inhibition on the pharmacokinetics of the chlorpheniramine enantiomers. nih.govnih.gov

Pharmacokinetic Parameters of Chlorpheniramine Enantiomers in Extensive Metabolizers (With and Without CYP2D6 Inhibition)

| Parameter | S-(+)-Chlorpheniramine | R-(-)-Chlorpheniramine | S-(+)-Chlorpheniramine + Quinidine | R-(-)-Chlorpheniramine + Quinidine |

|---|---|---|---|---|

| Mean Cmax (ng/mL) | 12.55 | 5.38 | 13.94 | Not Reported |

| Mean CLoral (L/h/kg) | 0.49 | 1.07 | 0.22 | 0.60 |

| Elimination Half-life (h) | 18.0 | Not Reported | 29.3 | Not Reported |

Data sourced from a clinical study on the effects of quinidine on chlorpheniramine pharmacokinetics. nih.govnih.gov

In vitro studies using rat liver microsomes have provided more detailed insights into the specific CYP isozymes involved in the metabolism of chlorpheniramine. These studies have shown that the N-demethylation of chlorpheniramine is stereoselective, favoring the S-(+)-enantiomer. nih.gov The primary metabolite formed is monodesmethylchlorpheniramine. nih.gov

The main enzyme responsible for the stereoselective N-demethylation of S-(+)-chlorpheniramine in these in vitro rat models was identified as CYP2C11. nih.gov The study also indicated the involvement of CYP2B1 in the N-demethylation of both enantiomers, while CYP1A1 did not appear to catalyze this metabolic pathway. nih.gov

Enzyme Kinetics of Chlorpheniramine N-demethylation in Rat Liver Microsomes

| Enzyme Parameter | S-(+)-Chlorpheniramine | R-(-)-Chlorpheniramine |

|---|---|---|

| Intrinsic Clearance (Vmax/Km) S/R Ratio | ~2.0 | - |

This ratio indicates that the N-demethylation was stereoselective for S-(+)-chlorpheniramine. nih.gov

These findings from both human and in vitro studies underscore the importance of the Cytochrome P450 system in the stereoselective metabolism of chlorpheniramine. The slower clearance of the more active S-(+)-enantiomer is a key aspect of its pharmacological profile. nih.govnih.gov

Structure Activity Relationships Sar and Conformational Analysis

Elucidation of Key Structural Features for H1 Receptor Binding

The antihistaminic activity of S-(+)-Chlorpheniramine is contingent upon several key structural components that are essential for its binding to the H1 receptor. These include two aromatic rings, a flexible ethylamine (B1201723) chain, and a terminal tertiary amine group. youtube.compharmacy180.com The dual aromatic rings, a phenyl group, and a heteroaromatic group (like a 2-pyridyl group), are fundamental for significant H1 affinity. pharmacy180.com The optimal activity is dependent on the relative orientation (co-planarity) of these two rings. pharmacy180.com

A critical element is the chiral center at the carbon atom connecting the two aromatic rings and the ethylamine side chain. researchgate.net The spatial arrangement of these groups around this chiral center dictates the molecule's ability to fit into the receptor's binding pocket. The terminal tertiary amine is also vital for maximum activity and is believed to be protonated when interacting with the H1 receptor. youtube.compharmacy180.com The distance between the aromatic rings and the tertiary amine, typically around 5-6 angstroms, is also a crucial factor for effective receptor binding. gpatindia.com

Table 1: Key Structural Features of S-(+)-Chlorpheniramine for H1 Receptor Binding

| Structural Feature | Importance for H1 Receptor Binding |

| Diaryl Substitution | Essential for significant H1 affinity. pharmacy180.com |

| Chiral Center | Dictates stereoselective binding to the receptor. pharmacy180.com |

| Ethylamine Chain | Provides the correct spacing and flexibility for receptor interaction. youtube.com |

| Terminal Tertiary Amine | Crucial for maximal activity; likely protonated during binding. youtube.compharmacy180.com |

| Para-chloro substituent | Enhances the potency of the molecule. |

Correlation between Stereochemistry and Pharmacological Activity

Chlorpheniramine (B86927) exists as a pair of enantiomers, S-(+)-chlorpheniramine (dexchlorpheniramine) and R-(-)-chlorpheniramine. nih.govnih.gov The pharmacological activity resides almost exclusively in the S-(+)-enantiomer. In vitro studies have demonstrated that the S-(+)-enantiomer is significantly more potent than the R-(-)-enantiomer at the histamine (B1213489) H1 receptor. nih.gov Some studies suggest the S-(+)-enantiomer has a binding affinity for the H1 receptor that is approximately 100 times greater than its R-(-) counterpart. nih.gov Another study indicates a 13-fold greater affinity for the S-(+)-enantiomer. dergipark.org.trresearchgate.net This pronounced stereoselectivity underscores the importance of the specific three-dimensional arrangement of atoms for effective receptor interaction. researchgate.net The higher potency of the S-(+)-enantiomer allows for therapeutic efficacy at lower concentrations compared to the racemic mixture.

Table 2: Comparison of Pharmacological Activity of Chlorpheniramine Enantiomers

| Enantiomer | H1 Receptor Affinity | Antihistaminic Activity | Sedative Side Effects |

| S-(+)-Chlorpheniramine | High (Significantly more potent) nih.govdergipark.org.tr | Primary therapeutic activity dergipark.org.tr | Present nih.gov |

| R-(-)-Chlorpheniramine | Low nih.govdergipark.org.tr | Less active researchgate.net | Exhibits sedative effects dergipark.org.tr |

Conformational Analysis of the S-(+)-Enantiomer

The S-(+)-enantiomer of chlorpheniramine can adopt various conformations due to the rotational freedom around its single bonds. libretexts.org However, for effective binding to the H1 receptor, it must assume a specific, low-energy conformation. nih.gov Crystallographic studies of (+)-chlorpheniramine maleate (B1232345) have revealed that the alkylamine chain is asymmetrically positioned relative to the two aryl rings. cdnsciencepub.com The p-chlorophenyl ring is more exposed, while the 2-pyridyl ring is partially shielded. cdnsciencepub.com

Influence of Substituent Modifications on Molecular Interaction Profiles

Modifications to the substituents on the chlorpheniramine molecule can significantly impact its interaction with the H1 receptor. For instance, the nature and position of the substituent on the phenyl ring can alter the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity. The presence of a chlorine atom at the para position of the phenyl ring in chlorpheniramine is known to enhance its antihistaminic potency.

Systematic structural modifications, such as bridging the two aromatic rings to create a tricyclic system, have been shown to have a profound effect on binding kinetics. acs.org Fusing the aromatic rings can lead to a longer residence time at the H1 receptor, primarily by decreasing the dissociation rate constant. acs.org This suggests that a more rigid, conformationally constrained structure can enhance the duration of the drug-receptor interaction. acs.org Furthermore, modifications to the amine group, such as incorporating it into a heterocyclic ring, can also influence the binding kinetics, although the effect appears to be less pronounced than modifications to the aromatic head group. acs.org

Advanced Analytical Research Methodologies

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatographic methods are paramount for resolving the enantiomers of chlorpheniramine (B86927) and quantifying the desired S-(+)-isomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the enantioselective determination of chlorpheniramine. dergipark.org.trresearchgate.net This technique utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to achieve separation.

One common approach involves using a polysaccharide-based CSP, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate), which has demonstrated successful enantioselective determination of chlorpheniramine enantiomers. dergipark.org.trresearchgate.net In a validated method, a mobile phase consisting of n-hexane, propan-2-ol, and diethylamine (B46881) (97.5:2.5:0.025, v/v/v) was used with detection at 258 nm. dergipark.org.tr This method achieved baseline separation with a resolution value of 3.80, allowing for the quantification of S-(+)-chlorpheniramine and R-(-)-chlorpheniramine. dergipark.org.tr The retention times were approximately 9.63 minutes for the S-(+) enantiomer and 11.36 minutes for the R-(-) enantiomer. dergipark.org.tr

Another strategy employs a chiral mobile phase additive. For instance, carboxymethyl-beta-cyclodextrin (B2629365) has been used as a chiral selector in the mobile phase with a conventional ODS (octadecylsilyl) column. nih.gov This method is both economical and convenient, providing accurate and reproducible results for the analysis of commercial chlorpheniramine preparations. nih.gov

A highly sensitive HPLC method coupled with mass spectrometric (MS) detection has also been developed for the simultaneous determination of both chlorpheniramine enantiomers and their metabolites in human plasma. nih.gov This method utilized a beta-cyclodextrin (B164692) chiral stationary phase and could detect concentrations as low as 125 pg/ml from a 1-ml plasma sample. nih.gov

Table 1: Chiral HPLC Method Parameters for Chlorpheniramine Enantiomer Separation

| Parameter | Method 1 | Method 2 |

| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) dergipark.org.tr | Beta-cyclodextrin (CYCLOBOND I 2000) nih.gov |

| Mobile Phase | n-hexane-propan-2-ol-diethylamine (97.5:2.5:0.025, v/v/v) dergipark.org.tr | Diethylamine acetate (B1210297) (0.25%, pH 4.4):methanol (B129727):acetonitrile (85:7.5:7.5, v/v/v) nih.gov |

| Flow Rate | 1.2 mL/min dergipark.org.tr | 0.5 mL/min nih.gov |

| Detection | UV at 258 nm dergipark.org.tr | Mass Spectrometry (MS) nih.gov |

| S-(+)-CP Retention Time | 9.63 min dergipark.org.tr | Not specified |

| R-(-)-CP Retention Time | 11.36 min dergipark.org.tr | Not specified |

| Resolution (Rs) | 3.80 dergipark.org.tr | 1.17 nih.gov |

| Enantioselectivity (α) | 1.24 dergipark.org.tr | 1.12 nih.gov |

| Limit of Quantification (LOQ) | S-(+)-CP: 0.88 µg/mL; R-(-)-CP: 1.31 µg/mL dergipark.org.tristanbul.edu.tr | 125 pg/mL for each enantiomer nih.gov |

Note: CP refers to Chlorpheniramine.

High-Performance Thin Layer Chromatography (HPTLC) in Research Settings

High-Performance Thin Layer Chromatography (HPTLC) coupled with densitometry offers a simpler and more rapid alternative for the quantification of chlorpheniramine in pharmaceutical preparations. nih.govresearchgate.net While not inherently a chiral separation technique in its common application, HPTLC is effective for separating chlorpheniramine from other active ingredients and excipients in various dosage forms like tablets and syrups. nih.goveg.net

In a typical HPTLC method, silica (B1680970) gel 60 F254 plates are used as the stationary phase. eg.net A mobile phase of cyclohexane-chloroform-methanol-diethylamine (4.5 + 4.0 + 0.5 + 1.0, v/v) has been successfully used to isolate chlorpheniramine. nih.gov After development, the separated bands are visualized under shortwave ultraviolet light and quantified by scanning densitometry at a wavelength of 260 nm. nih.govresearchgate.net This method has shown good recoveries, indicating its accuracy for quantification. nih.gov

The professional analysis of TLC plates can be performed using a HPTLC-densitometer which is PC-controlled and operates via specialized software. youtube.com This allows for the creation of chromatograms, spectra, and multi-wavelength scans for quantitative analysis. youtube.com

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analysis times and different selectivity compared to HPLC. chromatographyonline.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol. chromatographyonline.comsigmaaldrich.com

For the enantiomeric separation of chlorpheniramine, a cellulose-based chiral stationary phase, Astec® Cellulose (B213188) DMP, has been employed. sigmaaldrich.com A gradient method with methanol as the modifier in supercritical CO2 can achieve the separation. sigmaaldrich.com The high diffusivity and low viscosity of supercritical fluids allow for high flow rates without a significant loss in chromatographic efficiency, leading to rapid separations. chromatographyonline.com SFC is also considered a "greener" technology due to the reduced use of organic solvents. chromatographyonline.com This technique is particularly advantageous in the early stages of drug development for high-throughput screening of chiral compounds. fagg.be

Table 2: SFC Method Parameters for Chlorpheniramine Enantiomer Separation

| Parameter | Value |

| Stationary Phase | Astec® Cellulose DMP, 5 µm particles sigmaaldrich.com |

| Mobile Phase | [A] CO2; [B] Methanol (gradient of 5-65% B in 3 min) sigmaaldrich.com |

| Flow Rate | 4 mL/min sigmaaldrich.com |

| Pressure | 1450 psi (100 bar) sigmaaldrich.com |

| Column Temperature | 35 °C sigmaaldrich.com |

| Detection | UV at 220 nm sigmaaldrich.com |

Capillary Electrophoresis (CE) for Enantiomer Analysis

Capillary Electrophoresis (CE) is another highly efficient technique for the enantiomeric separation of chlorpheniramine. nih.govtandfonline.com CE offers advantages such as high resolution, short analysis times, and minimal sample and reagent consumption. tandfonline.com The separation is based on the differential migration of enantiomers in an electric field, which is achieved by adding a chiral selector to the background electrolyte.

Various cyclodextrins and their derivatives, such as beta-cyclodextrin (β-CD), carboxymethyl-β-CD (CM-β-CD), and hydroxypropyl-β-CD (HP-β-CD), have been successfully used as chiral selectors for chlorpheniramine enantiomers. nih.govtandfonline.com For instance, the use of CM-β-CD in an acidic buffer has been shown to provide excellent enantiomeric separation. nih.gov The choice and concentration of the chiral selector, the pH of the buffer, and the applied voltage are critical parameters that need to be optimized to achieve the desired resolution. tandfonline.com In some cases, antibiotics like erythromycin (B1671065) have been derivatized with β-CD to create effective chiral selectors for separating chlorpheniramine enantiomers. mdpi.com

Spectroscopic and Spectrometric Characterization

Spectroscopic methods are fundamental for the quantification of S-(+)-Chlorpheniramine maleate (B1232345) in research samples, providing rapid and non-destructive analysis.

UV-Visible Spectrophotometry for Quantification in Research Samples

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of chlorpheniramine maleate in bulk and pharmaceutical formulations. who.intresearchgate.net The method is based on the principle that the drug absorbs ultraviolet radiation at a specific wavelength.

For chlorpheniramine maleate, the maximum absorbance (λmax) is typically observed around 261-262 nm in acidic medium (0.1N HCl) or distilled water. who.intekb.egiajps.com A simple spectrophotometric method has been developed that relies on the reaction of chlorpheniramine maleate with aniline (B41778) in the presence of cyanogen (B1215507) bromide, which produces a yellow-colored complex with an absorption maximum at 482 nm. rsc.org Another method involves the use of potassium permanganate (B83412) as an oxidizing agent, where the unreacted permanganate is measured. orientjchem.org

The method is generally validated according to ICH guidelines for linearity, accuracy, precision, and robustness. who.int Linearity is typically established over a specific concentration range, and the method's accuracy is confirmed by recovery studies. who.intijpsjournal.com While standard UV-Vis spectrophotometry quantifies the total chlorpheniramine maleate content, it can be combined with chemometric methods, such as partial least squares regression, to quantify the individual enantiomers after forming inclusion complexes with cyclodextrins. researchgate.net

Table 3: UV-Visible Spectrophotometric Method Parameters for Chlorpheniramine Maleate Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Solvent/Reagent | 0.1N HCl who.int | Distilled Water ekb.eg | Aniline and Cyanogen Bromide rsc.org |

| λmax | 261 nm who.int | 262 nm ekb.eg | 482 nm rsc.org |

| Linearity Range | 20-60 µg/mL who.int | 1.95-39.07 µg/mL ekb.eg | 50-175 µg/mL rsc.org |

| Limit of Detection (LOD) | 2.2 µg/mL who.int | Not Specified | Not Specified |

| Limit of Quantification (LOQ) | 6.6 µg/mL who.int | Not Specified | Not Specified |

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a pivotal technique for confirming the stereochemistry of chiral molecules like S-(+)-Chlorpheniramine. This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer, providing a definitive fingerprint of its absolute configuration.

In the analysis of S-(+)-Chlorpheniramine, CD spectroscopy can be used to distinguish it from its R-(-)-enantiomer. Researchers have successfully utilized CD spectroscopy, in some cases coupled with high-performance liquid chromatography (HPLC-CD), to quantify the enantiomeric composition of chlorpheniramine samples. nih.govresearchgate.net This hyphenated technique allows for the separation of the enantiomers by the HPLC column, followed by their individual detection and stereochemical confirmation by the CD detector. researchgate.net The validation of such methods against established techniques like those proposed by the European Pharmacopoeia demonstrates the reliability of CD spectroscopy for chiral analysis. nih.govresearchgate.net

Mass Spectrometry (MS) and LC-MS/MS for Metabolite Identification (in vitro/non-human) and Purity

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is an indispensable tool for determining the purity of S-(+)-Chlorpheniramine maleate salt and for identifying its metabolites in non-human, in vitro studies.

LC-MS methods offer high sensitivity and selectivity, enabling the detection and quantification of chlorpheniramine even at low concentrations in complex matrices. nih.govresearchgate.net For purity analysis, LC-MS can separate the active pharmaceutical ingredient from any impurities, and the mass spectrometer provides mass-to-charge ratio (m/z) information that helps in their identification. Experimental LC-MS/MS data for chlorpheniramine shows a precursor ion [M+H]+ at an m/z of 275.131, which fragments into several product ions, with the most abundant being at m/z 230.074036. nih.gov

In the realm of metabolite identification, LC-MS/MS is crucial for elucidating the biotransformation pathways of chlorpheniramine. Studies in dogs have identified N-monodesmethylated and N-didesmethylated metabolites. arizona.edu Further research has pointed to the existence of more polar metabolites, which can be separated and identified using these advanced techniques. arizona.edu The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of parent drug and metabolite ions, providing structural information that aids in their definitive identification. nih.gov

A summary of experimental LC-MS data for chlorpheniramine is presented below:

| Parameter | Value |

| MS Type | LC-MS |

| MS Level | MS2 |

| Precursor Type | [M+H]+ |

| Precursor m/z | 275.131 |

| Ionization Mode | Positive |

| Top 5 Peaks (m/z) | 230.074036, 232.070175, 167.072693, 231.076065, 275.130798 |

This data is based on experimental findings for chlorpheniramine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the complete structural elucidation of this compound. researchgate.netcore.ac.ukmdpi.comscribd.com Both ¹H NMR and ¹³C NMR are employed to confirm the molecular structure.

¹H NMR spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen atoms in the molecule. hmdb.cachemicalbook.comchemicalbook.com For chlorpheniramine, specific signals corresponding to the aromatic protons on the p-chlorophenyl and pyridyl rings, the aliphatic protons of the ethylamine (B1201723) chain, and the methyl groups can be observed and assigned. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. chemicalbook.com Each unique carbon atom in S-(+)-Chlorpheniramine maleate gives a distinct signal, confirming the presence of all carbon atoms in their expected chemical environments.

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the entire molecular structure.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the gold standard for determining the absolute configuration and three-dimensional solid-state structure of a crystalline compound. For S-(+)-Chlorpheniramine maleate, this technique provides unequivocal proof of its S-configuration.

A study on the crystal structure of dextrorotatory chlorpheniramine maleate confirmed its absolute configuration as S. cdnsciencepub.comresearchgate.net The analysis revealed that the compound crystallizes in a P2₁ cell with specific unit cell dimensions. cdnsciencepub.comresearchgate.net The crystal structure shows the asymmetric disposition of the alkylamine chain relative to the two aryl rings. cdnsciencepub.com This detailed structural information is invaluable for understanding its interaction with its biological target, the histamine (B1213489) H1 receptor.

Crystallographic Data for (+)-Chlorpheniramine Maleate:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 5.7669(4) Å |

| b | 20.338(2) Å |

| c | 9.1347(8) Å |

| β | 103.73(2)° |

This data confirms the absolute configuration as S. cdnsciencepub.comresearchgate.net

Electroanalytical Techniques for Research Applications

Electroanalytical techniques offer sensitive and rapid methods for the determination of chlorpheniramine in various samples. ijrpr.com Techniques like cyclic voltammetry and differential pulse voltammetry have been employed to study the electrochemical behavior of chlorpheniramine and for its quantitative analysis. electrochemsci.orgcdnsciencepub.comresearchgate.netscholaris.caresearchgate.netresearchgate.net

Research has shown that modified electrodes, such as multiwall carbon nanotube-modified glassy carbon electrodes (MWCNT-GCE), can significantly enhance the electrochemical response for chlorpheniramine, leading to lower detection limits. electrochemsci.orgresearchgate.net The oxidation of chlorpheniramine is typically an irreversible process, and the peak potential is often pH-dependent. electrochemsci.orgcdnsciencepub.com These techniques have been successfully applied to determine chlorpheniramine in pharmaceutical formulations and biological samples. electrochemsci.orgcdnsciencepub.comresearchgate.net

Voltammetric Determination of Chlorpheniramine Maleate:

| Technique | Linear Range (µM) | Detection Limit (µM) |

| Differential Pulse Voltammetry (MWCNT-GCE) | 5 - 500 | 1.63 |

| Square Wave Voltammetry (SDS modified electrode) | 1.0 - 100 | 0.028 |

These values demonstrate the sensitivity of electroanalytical methods. electrochemsci.orgcdnsciencepub.comresearchgate.net

Validation Parameters for Novel Analytical Methods

The development of any new analytical method for this compound requires rigorous validation to ensure its reliability and suitability for its intended purpose. The validation process adheres to guidelines set by regulatory bodies like the International Conference on Harmonisation (ICH). ijpsjournal.comwho.intnih.govscispace.com Key validation parameters include:

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. For chlorpheniramine, linearity has been demonstrated over various concentration ranges using techniques like UV-spectrophotometry and HPLC. ijpsjournal.comwho.intresearchgate.net For example, a UV spectrophotometric method showed linearity in the concentration range of 10-60 µg/ml. researchgate.net

Precision: This assesses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For HPLC methods, RSD values of less than 2.0% are typically achieved. nih.gov

Accuracy: This determines the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, with acceptable recovery typically falling within 98-102%. who.intnih.gov

Sensitivity: This is determined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For a UV-spectrophotometric method, LOD and LOQ were found to be 2.2 µg/mL and 6.6 µg/mL, respectively. who.int

Selectivity/Specificity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. who.int

The table below summarizes typical validation parameters for analytical methods developed for chlorpheniramine maleate.

| Parameter | UV-Spectrophotometry | HPLC |

| Linearity Range | 10-60 µg/mL who.intresearchgate.net | 1-50 µg/mL scispace.com |

| Correlation Coefficient (R²) | >0.999 who.int | >0.99 nih.govscispace.com |

| Accuracy (% Recovery) | 99.61 ± 0.446 who.int | 97.9 - 102.8% nih.govscispace.com |

| Precision (%RSD) | <1 who.int | <2.0% nih.gov |

| LOD | 2.2 µg/mL who.int | - |

| LOQ | 6.6 µg/mL who.int | - |

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. youtube.com In the case of S-(+)-Chlorpheniramine, docking studies have been instrumental in elucidating its interaction with the histamine (B1213489) H1 receptor. These simulations have revealed the crucial role of specific amino acid residues within the receptor's binding pocket. For instance, studies have highlighted the importance of residues such as D3.32 and Y4.31 in the binding of H1 receptor antagonists. nih.gov Docking algorithms, like PatchDock, have been used to model the interaction between chlorpheniramine (B86927) and the histamine H1 receptor, providing valuable insights into the binding mode and the forces driving the interaction. academicjournals.org The results of these simulations, often presented as binding affinity scores, help to quantify the strength of the interaction. nih.gov

A study involving the in silico design of 1,8-naphthyridine-3-carboxylic acid analogues used chlorpheniramine as a standard drug for comparison. nih.gov Ligand docking with AutoDock Vina helped to identify key interactions within the H1R binding pocket, including those with residues D3.32 and Y4.31. nih.gov

| Parameter | Value | Reference |

| Complementarity Score | 4846 | academicjournals.org |

| Atomic Contact Energy (ACE) | -139.35 kcal/mol | academicjournals.org |

Table 1: Molecular Docking Parameters for Chlorpheniramine and Histamine H1 Receptor. This interactive table displays the complementarity score and atomic contact energy from a molecular docking study of chlorpheniramine with the histamine H1 receptor. academicjournals.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com For antihistamines like S-(+)-Chlorpheniramine, QSAR models can predict the activity of new, unsynthesized analogs based on their molecular descriptors. These descriptors can include steric, electronic, and hydrophobic parameters.

While specific QSAR studies focusing solely on S-(+)-Chlorpheniramine maleate (B1232345) are not abundant in the provided search results, the principles of QSAR are broadly applicable to antihistamines. For example, QSAR models have been successfully developed for predicting drug-induced liver injury for various drug classes, including antihistamines. nih.gov These models can help in prioritizing drug candidates in the early stages of development. nih.gov The development of such models involves correlating physicochemical properties with biological activity, a process that has been applied to various classes of compounds, including phenylalkylamines that interact with serotonin (B10506) receptors. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. youtube.com This technique is invaluable for understanding the conformational flexibility of S-(+)-Chlorpheniramine and the dynamics of its binding to the histamine H1 receptor. MD simulations can reveal how the ligand and protein adapt to each other upon binding, providing a more realistic picture than static docking models. nih.govyoutube.com

MD simulations can be used to assess the stability of the ligand-protein complex by calculating metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the course of the simulation. nih.govnih.gov These simulations can also be used to explore the conformational landscape of the ligand and identify the most stable binding poses.

Free Energy Calculations for Ligand Binding

Accurately predicting the binding affinity of a ligand to its target is a major goal in drug discovery. nih.gov Free energy calculations, often performed in conjunction with MD simulations, are a powerful tool for achieving this. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and alchemical free energy calculations can provide quantitative estimates of the binding free energy (ΔG_bind). nih.govwustl.edu

These calculations involve creating a thermodynamic cycle that relates the binding free energy to the free energies of other, more easily computable processes. nih.govresearchgate.netrsc.org While computationally intensive, these methods can offer a high degree of accuracy and are invaluable for lead optimization in drug design. wustl.edu

| Method | Description |

| MM/PBSA | Calculates the binding free energy by combining molecular mechanics energies with a continuum solvation model. nih.gov |

| Alchemical Free Energy Calculations | Computes the relative or absolute binding free energy by "mutating" the ligand into another molecule or into nothing. nih.gov |

Table 2: Common Free Energy Calculation Methods. This interactive table summarizes two common methods used for calculating the binding free energy of a ligand to a protein.

Computational Prediction of Stereoselective Interactions

S-(+)-Chlorpheniramine is the dextrorotatory isomer of chlorpheniramine and is known to be more pharmacologically active than its levorotatory counterpart. targetmol.comnih.gov This stereoselectivity arises from the specific three-dimensional arrangement of atoms in the molecule, which allows for a better fit into the chiral binding pocket of the histamine H1 receptor.

Computational methods can be used to predict and rationalize these stereoselective interactions. By modeling the binding of both enantiomers to the receptor, it is possible to identify the key interactions that favor the binding of the S-(+) isomer. These studies can involve a combination of docking and molecular dynamics simulations to compare the binding modes and energies of the two enantiomers. researchgate.net

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as the histamine H1 receptor. nih.gov This process can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of a known active ligand like S-(+)-Chlorpheniramine as a template. nih.gov

In structure-based virtual screening, docking algorithms are used to predict the binding affinity of each molecule in the library to the target receptor. nih.gov In ligand-based virtual screening, molecules are selected based on their similarity to a known active compound. nih.gov These techniques can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the laboratory. mdpi.com

Computational Design and Validation of Haptens for Immunological Probes

Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. medkoo.com The design of haptens is crucial for the development of immunoassays, which are used for the detection and quantification of small molecules like S-(+)-Chlorpheniramine.

Computational methods can aid in the design of effective haptens by predicting how different modifications to the S-(+)-Chlorpheniramine molecule will affect its immunogenicity and the specificity of the resulting antibodies. researchgate.netnih.govnih.gov This can involve selecting the optimal position on the molecule to attach a linker and designing linkers of appropriate length and composition. medkoo.com The goal is to expose the key structural features of S-(+)-Chlorpheniramine to the immune system to generate highly specific antibodies. nih.gov

In Vitro and Pre Clinical Research Applications

Utilization as a Pharmacological Probe in Receptor Studies

S-(+)-Chlorpheniramine maleate (B1232345) is frequently employed as a pharmacological probe to characterize the histamine (B1213489) H1 receptor. sigmaaldrich.com Its primary mechanism of action is the competitive blockade of H1 receptors, preventing histamine from binding and eliciting downstream effects such as smooth muscle contraction, increased capillary permeability, and vasodilation. nih.govpatsnap.com

The potency of S-(+)-chlorpheniramine, also known as dexchlorpheniramine (B1670334), is approximately twice that of the racemic chlorpheniramine (B86927). drugbank.com In studies using human brain tissue, dexchlorpheniramine demonstrated a high affinity for the H1 receptor, with a reported dissociation constant (Kd) of 15 nM. wikipedia.org Another study reported inhibitor constant (Ki) values for dexchlorpheniramine at the human cloned H1 receptor ranging from 2.67 to 4.81 nM, confirming its high affinity. wikipedia.org In contrast, its affinity for muscarinic acetylcholine (B1216132) receptors is significantly lower, with a Kd of 1,300 nM, indicating a degree of selectivity for the H1 receptor. wikipedia.org However, like other first-generation antihistamines, it does possess some anticholinergic activity. patsnap.com

The compound's utility as a research tool is further highlighted in studies comparing its binding affinity to that of other antihistamines. For instance, research has directly compared the affinities of brompheniramine, chlorpheniramine, and terfenadine (B1681261) at human muscarinic receptor subtypes. nih.gov Such comparative studies are crucial for understanding the selectivity profiles of these drugs and predicting potential anticholinergic side effects.

Investigations in Isolated Organ and Tissue Preparations

Isolated organ and tissue preparations are classical pharmacological models used to study the effects of drugs on specific physiological functions. S-(+)-chlorpheniramine maleate has been investigated in such systems to characterize its antihistaminic and anticholinergic properties.

Furthermore, S-(+)-chlorpheniramine maleate has been used in studies on guinea pig tracheal smooth muscle to investigate its anticholinergic effects on muscarinic receptors. sigmaaldrich.com These experiments help to elucidate the compound's secondary pharmacological properties.

Antiviral Efficacy Studies in Cell Culture Models

Recent research has explored the potential antiviral activity of chlorpheniramine, including its S-(+)-enantiomer, against various viruses in cell culture models. These in vitro studies provide a preliminary assessment of a drug's ability to inhibit viral replication and infection.

Notably, chlorpheniramine maleate has been investigated for its efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. nih.govbiorxiv.org One study demonstrated that a nasal spray formulation containing chlorpheniramine maleate had a strong virucidal effect against the USA-WA1/2020 strain of SARS-CoV-2 in Vero 76 infected cells. nih.gov After a 25-minute contact time, the formulation resulted in a 2.5 log reduction (99.7%) in the viral load. nih.gov Further mechanistic studies have suggested that chlorpheniramine maleate may exhibit multiple modes of antiviral action against SARS-CoV-2, including interference with viral adsorption and replication, as well as a direct virucidal effect. biorxiv.org

Beyond coronaviruses, chlorpheniramine has also shown antiviral activity against various strains of influenza A and B viruses, suggesting a broader spectrum of antiviral potential. nih.govnih.gov These findings from cell culture models provide a rationale for further investigation of S-(+)-chlorpheniramine maleate as a potential antiviral agent.

Studies on Permeation and Release from Advanced Carriers (In Vitro/Ex Vivo)

The development of advanced drug delivery systems aims to improve the therapeutic efficacy and reduce the side effects of drugs like S-(+)-chlorpheniramine maleate. In vitro and ex vivo studies are essential for characterizing the release and permeation of the drug from these novel carriers.

Diffusion Across Synthetic Membranes

Synthetic membranes are often used in the early stages of formulation development to assess the release characteristics of a drug from its carrier. These membranes, such as cellulose (B213188) or polyurethane, provide a standardized and reproducible barrier for diffusion studies. sigmaaldrich.comnih.gov

Studies investigating the release of chlorpheniramine maleate from various gel formulations have utilized cellulose membranes in Franz diffusion cells. nih.govresearchgate.net The rate of drug release is influenced by the properties of the polymer used in the gel, such as its concentration and cross-linking density. For example, formulations prepared with carbomer derivatives having lower cross-linking density, like Carbopol 941 and 981, have shown a numerically higher release of chlorpheniramine maleate compared to those with higher cross-linking density. nih.govresearchgate.net

The data from these diffusion studies can be fitted to various kinetic models to understand the mechanism of drug release.

Permeation Through Biological Barriers (e.g., animal skin models)

To better predict the in vivo performance of topical or transdermal formulations, ex vivo permeation studies are conducted using biological barriers, most commonly excised animal skin. mdpi.comnih.govnih.gov Rodent skin, particularly from rats, is frequently used due to its structural similarities to human skin, although it is generally more permeable. mdpi.comnih.gov Porcine skin is another model considered to be histologically similar to human skin. mdpi.comdiva-portal.org

In the context of chlorpheniramine maleate, studies have compared its permeation from gel formulations across different barriers, including synthetic membranes, rat skin, and human skin. sigmaaldrich.comnih.gov One such study found that of the different diffusion barriers tested, excised rat skin provided results that were closest to those obtained with human skin. nih.govresearchgate.net This highlights the importance of using appropriate animal models to obtain more clinically relevant permeation data. The permeability of drugs through the skin is influenced by factors such as the thickness of the stratum corneum, lipid content, and hair follicle density of the skin model used. mdpi.comnih.gov

Kinetic Modeling of Drug Release (e.g., steady-state flux, diffusion coefficient)

To quantitatively describe the release of S-(+)-chlorpheniramine maleate from various formulations, the experimental data are often analyzed using mathematical models. These models can elucidate the underlying release mechanism, such as Fickian diffusion or polymer relaxation. researchgate.netnih.gov

From permeation studies, key parameters such as the steady-state flux (Jss) and the permeability coefficient (Kp) can be determined. These parameters are crucial for evaluating and comparing the performance of different formulations. Understanding these kinetic parameters is essential for optimizing drug delivery systems to achieve the desired therapeutic outcomes. mdpi.comnih.gov

Complexation Studies with Cyclodextrins and Other Host Molecules

The formation of inclusion complexes between S-(+)-Chlorpheniramine, the dextrorotatory enantiomer of chlorpheniramine, and host molecules, particularly cyclodextrins, has been a subject of scientific investigation. This research is primarily aimed at modifying the physicochemical properties of the drug molecule. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which allows them to encapsulate guest molecules of suitable size and polarity, forming non-covalent host-guest complexes. nih.govresearchgate.netmdpi.com This encapsulation can influence properties such as solubility, stability, and taste. mdpi.comnih.govnih.gov

Research into the complexation of chlorpheniramine with cyclodextrins has provided evidence for the formation of these inclusion complexes through various analytical techniques, including Fourier transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These methods help confirm that the guest molecule, or a part of it, is indeed situated within the cyclodextrin (B1172386) cavity. nih.gov The stoichiometry of these complexes is typically 1:1, meaning one molecule of the drug interacts with one molecule of the cyclodextrin. nih.govresearchgate.net

Studies investigating the enantioselective binding to cyclodextrins have indicated that the stability of the complex can differ between enantiomers. For pheniramine (B192746) derivatives, research has shown that the S-enantiomer forms a more stable complex with beta-cyclodextrin (B164692) (β-CD) compared to the R-enantiomer. nih.gov This stereoselectivity is attributed to the specific intermolecular interactions between the chiral guest and the chiral host molecule. The primary driving forces for complexation are thought to be hydrophobic interactions and van der Waals forces, where the hydrophobic part of the drug molecule is expelled from the aqueous environment and enters the less polar cyclodextrin cavity. nih.govoatext.com

In a study focused on taste reduction of several antihistamines, the complexation of the racemic mixture, dl-chlorpheniramine, with various cyclodextrins was evaluated. nih.gov The stability constants (Kc), which indicate the strength of the association between the drug and the cyclodextrin, were determined. The results showed that β-cyclodextrin and its derivative, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), formed the most stable complexes with dl-chlorpheniramine. nih.gov The formation of these inclusion complexes was found to effectively suppress the bitterness of the antihistaminic drugs, suggesting a potential application in pharmaceutical formulations to improve palatability. nih.gov

The thermodynamic properties of these complexation reactions provide insight into the spontaneity and driving forces of the process. Generally, the formation of drug-cyclodextrin complexes is a spontaneous process, indicated by a negative Gibbs free energy change (ΔG°). nih.govd-nb.info The process is often enthalpy-driven (negative ΔH°), although entropy changes (ΔS°) related to the release of water molecules from the cyclodextrin cavity also play a crucial role. d-nb.inforesearchgate.net While specific thermodynamic data for the S-(+)-enantiomer is not widely detailed in available literature, the higher stability of its complex with β-cyclodextrin compared to the R-enantiomer suggests a more favorable thermodynamic profile. nih.gov

The table below summarizes the stability constants for the complexation of dl-chlorpheniramine with different cyclodextrins as determined in a study on bitterness reduction. nih.gov

| Cyclodextrin (Host) | Stability Constant (Kc) (M⁻¹) |

| α-Cyclodextrin (α-CD) | 130 |

| β-Cyclodextrin (β-CD) | 260 |

| γ-Cyclodextrin (γ-CD) | 20 |

| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 270 |

| Data sourced from a study on dl-chlorpheniramine. nih.gov |

These studies collectively demonstrate that S-(+)-Chlorpheniramine can form inclusion complexes with cyclodextrins, a process that is enantioselective and has potential applications in pre-clinical pharmaceutical development, such as taste masking. nih.govnih.gov The characterization of these complexes relies on a combination of spectroscopic and thermodynamic analysis to confirm their formation and quantify their stability. nih.govnih.gov

Advanced Formulation Science for Research Purposes

Development of Novel Carriers for Enhanced Research Delivery (e.g., nanotechnology-based systems, sandwich compounds)

In the realm of research, nanotechnology offers powerful tools to modulate the delivery of S-(+)-Chlorpheniramine maleate (B1232345). nih.govmdpi.com These systems can enhance contact between the compound and biological membranes, potentially increasing bioavailability for research studies. nih.gov

Nanotechnology-Based Systems: Chitosan (B1678972), a natural polymer, has been a focal point for developing nanoparticles for chlorpheniramine (B86927) maleate (CPM). nih.gov Researchers have successfully fabricated chitosan-based nanoparticles using methods like precipitation. nih.gov These nanoparticles serve as carriers, and their properties can be finely tuned. For instance, an optimized formulation in one study yielded nanoparticles with a size of 143.9 nm and an entrapment efficiency of 80.10%. nih.gov Such systems are often investigated for their potential to increase the residence time of the compound at specific research sites, such as the nasal mucosa in studies of allergic rhinitis. nih.govresearchgate.net

Another approach involves ionic gelation to create alginate/chitosan microparticles. nih.gov This method, using cations like Ca²⁺ and Al³⁺ for cross-linking, produces spherical beads that incorporate the drug. nih.gov Research has shown that drug encapsulation efficiency can be significant, ranging from 20.9% to over 94%, depending on the formulation parameters, including the presence of chitosan and the type of cation used. nih.gov These studies demonstrated that the drug exists in an amorphous state within the polymer matrix. nih.gov

The interaction between S-(+)-Chlorpheniramine maleate and polyelectrolytes like poly(sodium 4-styrenesulfonate) (PSS) represents another novel carrier strategy. mdpi.com Aromatic-aromatic interactions between the drug and the polymer can lead to the formation of complex aggregates. mdpi.com Research using techniques such as synchrotron-SAXS has shown that increasing the concentration of these components leads to the confinement of the drug in hydrophobic domains, demonstrating that the drug can act as both the bioactive molecule and a constituent of the carrier system. mdpi.com

Table 1: Characteristics of Nanoparticle-Based Carriers for Chlorpheniramine Maleate in Research

| Carrier System | Preparation Method | Key Findings | Reference |

|---|---|---|---|

| Chitosan-based Nanoparticles | Precipitation | Particle size of 143.9 nm; 80.10% entrapment efficiency; designed for enhanced mucosal contact. | nih.gov |

| Alginate/Chitosan Beads | Ionic Gelation | Bead diameter 644-2251 µm; encapsulation efficiency up to 94.2%; drug is in an amorphous form. | nih.gov |

| Poly(sodium 4-styrenesulfonate) Complex | Aromatic-aromatic Interaction | Drug confinement in hydrophobic domains; drug acts as part of the carrier. | mdpi.com |

Polymer-Based Matrix Systems for Controlled Release Research

Polymer-based matrices are fundamental in designing formulations for controlled or sustained release of S-(+)-Chlorpheniramine maleate in research settings. jddtonline.info These systems allow for the investigation of release kinetics and the modulation of release profiles over extended periods.

Eudragit-Based Systems: Eudragit polymers are frequently used to create matrix systems. Hot-melt extrusion has been employed to prepare matrices of chlorpheniramine maleate with Eudragit FS, demonstrating a viable method for creating sustained-release formulations. researchgate.net In other research, transdermal matrix patches were developed using Eudragit RS-100 and RL-100, where the release and permeation could be modified by including other components. researchgate.net Microencapsulation using Eudragit E PO via a spray drying method has also been studied to analyze encapsulation efficiency. rjptonline.org

Cellulose (B213188) and Chitosan Derivative-Based Systems: Cellulose derivatives like Ethyl Cellulose (EC) and Hydroxypropylmethylcellulose (HPMC) are common choices for controlling drug release. Solid dispersions using EC have been prepared to achieve an extended-release profile, with studies showing that an increase in the polymer-to-drug ratio decreases the release rate. latakia-univ.edu.sy Matrix tablets using different grades of HPMC (K4M and K15M) have been shown to regulate the release of the compound for up to 12 hours. jddtonline.info The release from these systems is often controlled by a combination of drug diffusion through the swollen gel layer and erosion of the polymer matrix. researchgate.net

Furthermore, various chitosan derivatives have been evaluated as matrices. researchgate.net Studies comparing a novel semi-synthetic polymer, chitosan-triethyleneglycol-phthalate, with tragacanth and sodium carboxymethylcellulose showed its effectiveness in sustaining drug release from granules. researchgate.net High drug loading levels of over 74% were achieved with chitosan-based polymer matrices. researchgate.net

Lipid-Based Systems: For a different approach, lipid-based matrices have been explored. Pellets formulated with Compritol®, a lipid matrix, and Avicel by a wet extrusion-spheronization method have been shown to provide sustained release. tbzmed.ac.ir Research indicates that thermal curing of these pellets can improve their mechanical strength, and the release rate can be modulated by altering the ratio of the drug to the lipid. tbzmed.ac.ir DSC analysis suggested a reduction in the drug's crystallinity during the pelletization process. tbzmed.ac.ir

Table 2: Research Findings on Polymer-Based Matrix Systems for Chlorpheniramine Maleate

| Polymer System | Formulation Type | Key Research Finding | Reference |

|---|---|---|---|

| Eudragit FS | Melt-Extruded Granules | Demonstrated molecular-level dispersion of the drug in the polymer matrix. | researchgate.net |

| Ethyl Cellulose (EC) | Solid Dispersions | Increased polymer ratio (1:7 drug-to-polymer) resulted in controlled release consistent with USP standards. | latakia-univ.edu.sy |

| HPMC K4M & K15M | Matrix Tablets | Release was sustained for up to 12 hours, controlled by diffusion and erosion. | jddtonline.info |

| Chitosan Derivatives | Microspheres/Granules | Achieved high drug loading (>74%) and accelerated release rate in solid dispersions. | researchgate.net |

| Compritol® (Lipid) | Pellets | Curing at 65°C improved pellet strength; a formulation with 8% CPM released 90% of the drug over 12 hours. | tbzmed.ac.ir |